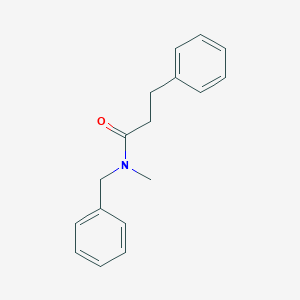

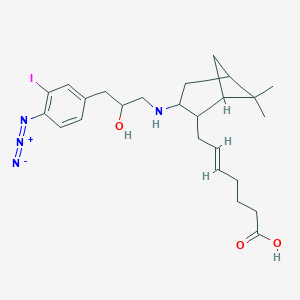

![molecular formula C7H4Cl2N2 B053981 2,6-Dicloroimidazo[1,2-A]piridina CAS No. 112581-60-9](/img/structure/B53981.png)

2,6-Dicloroimidazo[1,2-A]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,6-dichloroimidazo[1,2-a]pyridine and related derivatives involves several key steps, including ring closure of diaminopyridines and subsequent chlorination. Gudmundsson et al. (1996) detailed the condensation of lithiated 2,6-dichloroimidazo[1,2-a]pyridine with protected ribonolactone, leading to the synthesis of a novel ribosylated imidazo[1,2-a]pyridine C-nucleoside, indicating the compound's versatility in nucleoside analog synthesis (Gudmundsson, Drach, & Townsend, 1996).

Molecular Structure Analysis

The molecular structure of 2,6-dichloroimidazo[1,2-a]pyridine is characterized by the presence of chlorine atoms which significantly influence its electronic properties and reactivity. The structural analysis and characterization techniques, such as IR, NMR, and X-ray diffraction, play a vital role in confirming the placement of chlorine atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

2,6-Dichloroimidazo[1,2-a]pyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are facilitated by the presence of chloro groups. For instance, Delaye et al. (2017) demonstrated the regiocontrolled functionalization of dihalogenoimidazo[1,2-a]pyridines through Suzuki-Miyaura and Sonogashira cross-coupling reactions, showcasing the compound's utility in synthesizing diversely substituted molecules (Delaye, Pénichon, Allouchi, Enguehard-Gueiffier, & Gueiffier, 2017).

Aplicaciones Científicas De Investigación

Agentes anticancerígenos mediante inhibición de PI3Kα

Los derivados de 2,6-Dicloroimidazo[1,2-A]piridina se han utilizado en el diseño y síntesis de agentes anticancerígenos . Estos compuestos han mostrado actividad inhibitoria submicromolar contra varias líneas celulares tumorales . Por ejemplo, el compuesto 13k indujo el arresto del ciclo celular en la fase G2/M y la apoptosis celular de las células HCC827 mediante la inhibición de PI3Kα con un valor de IC50 de 1.94 nM .

Actividad antiproliferativa

Se ha sintetizado una nueva serie de derivados de imidazo[1,2-A]piridina y se ha probado su actividad antiproliferativa contra tres líneas celulares de cáncer humano diferentes . La mayoría de los compuestos sintetizados exhiben actividad antiproliferativa con valores de IC50 que van desde 5,35 a 59,8 μM . Seis compuestos demuestran una inhibición eficiente del crecimiento de todas las líneas celulares con valores de IC50 cercanos a los del fármaco estándar .

Bioimagen fluorescente

This compound se ha utilizado en el campo de la bioimagen fluorescente . Sin embargo, los detalles específicos de su aplicación en este campo no están disponibles en los resultados de la búsqueda.

Diseño y síntesis de nuevos compuestos

This compound se utiliza en el diseño y síntesis de nuevos compuestos . Estos compuestos se prueban entonces para diversas actividades biológicas .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dichloroimidazo[1,2-A]pyridine and its derivatives are cancer cells, particularly those with the KRAS G12C mutation . This mutation is prevalent in many types of cancer, making it a significant target for anticancer agents .

Mode of Action

2,6-Dichloroimidazo[1,2-A]pyridine interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells . The compound’s mode of action is further enhanced by its ability to undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The compound affects the KRAS pathway, a critical signaling pathway in cells . By inhibiting the KRAS G12C mutation, 2,6-Dichloroimidazo[1,2-A]pyridine disrupts the normal functioning of this pathway, leading to the death of cancer cells .

Result of Action

The primary result of 2,6-Dichloroimidazo[1,2-A]pyridine’s action is the inhibition of cancer cell growth . In particular, the compound has shown potent anticancer activity against cells with the KRAS G12C mutation . This makes it a promising candidate for the treatment of cancers associated with this mutation.

Análisis Bioquímico

Cellular Effects

They influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,6-Dichloroimidazo[1,2-A]pyridine is not well-established. Imidazo[1,2-a]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It’s likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It’s possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2,6-dichloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTQWRHXALXHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472124 | |

| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112581-60-9 | |

| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the reaction of 2,6-Dichloroimidazo[1,2-a]pyridine with ribonolactone unique?

A1: The research primarily focuses on the unexpected outcome of the reaction between 2,6-Dichloroimidazo[1,2-a]pyridine and ribonolactone. Instead of the predicted N-ribosylation, the reaction yielded a C-nucleoside, indicating an unusual ribosylation at a carbon atom of the imidazo[1,2-a]pyridine ring []. This unexpected result highlights the complex reactivity of this compound and opens up new possibilities for synthesizing novel C-nucleosides with potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)